

"2-(2-Chloroethoxy)acetonitrile" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Chloroethoxy)acetonitrile

Cat. No.: B1590840

[Get Quote](#)

An In-depth Technical Guide to **2-(2-Chloroethoxy)acetonitrile** for Researchers and Drug Development Professionals

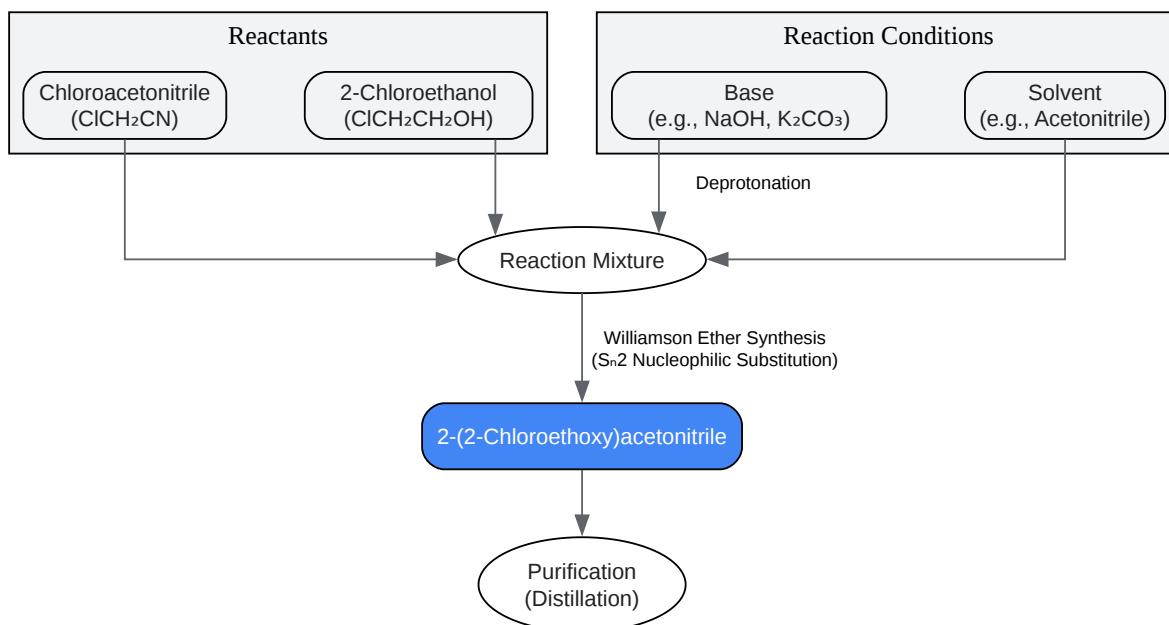
Core Molecular Profile and Physicochemical Properties

2-(2-Chloroethoxy)acetonitrile is an organic compound featuring a bifunctional structure with both a nitrile and a chloroethoxy group.^[1] This unique combination makes it a valuable intermediate in various organic syntheses, particularly in the development of pharmaceutical and agrochemical compounds.^[1] Typically presenting as a colorless to pale yellow liquid, it is soluble in common organic solvents.^[1]

The presence of the reactive chloro group allows for a variety of nucleophilic substitution reactions, while the nitrile moiety can be transformed into other critical functional groups such as amines, carboxylic acids, or amides, making it a versatile building block for complex molecular architectures.^{[1][2]}

Table 1: Physicochemical and Identification Data for **2-(2-Chloroethoxy)acetonitrile**

Property	Value	Source(s)
Molecular Formula	C4H6CINO	[1] [3] [4] [5]
Molecular Weight	119.55 g/mol	[3] [4] [6]
CAS Number	31250-08-5	[1] [3] [6]
IUPAC Name	2-(2-chloroethoxy)acetonitrile	[3] [6]
Synonyms	(2-Chloroethoxy)acetonitrile, 1-Chloro-2-(cyanomethoxy)ethane	[1] [3]
Density	1.1846 g/cm ³ at 20 °C	[4]
Boiling Point	109-110 °C at 27.5 Torr	[4] [7]
Flash Point	78.6 °C	[4]
Physical Form	Liquid	[1] [6]
InChI Key	GQFCLJZQECVTDO-UHFFFAOYSA-N	[3] [6]


| SMILES | O(CCCl)CC#N |[\[1\]](#) |

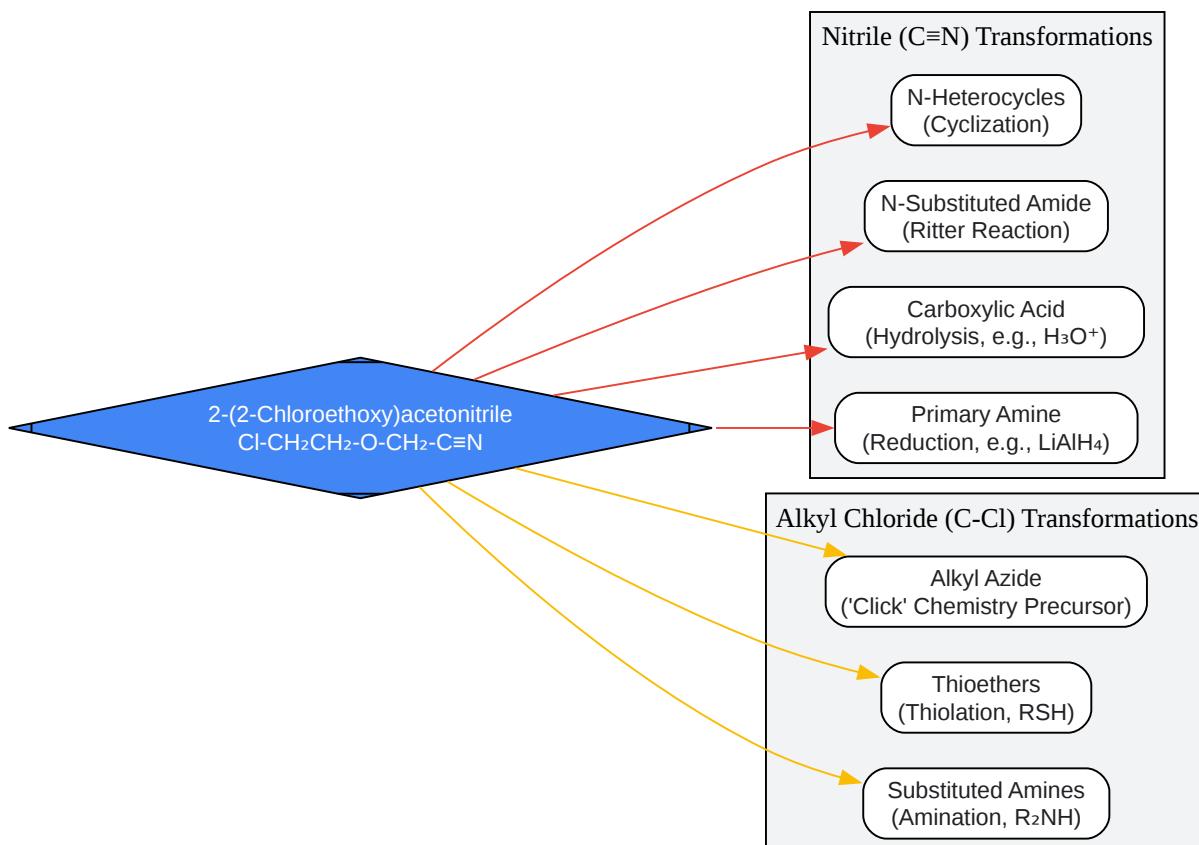
Synthetic Strategy and Mechanistic Considerations

The synthesis of **2-(2-Chloroethoxy)acetonitrile** is not explicitly detailed in introductory literature but can be logically approached via established synthetic methodologies. A highly plausible and efficient route is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

In this context, the synthesis would involve the deprotonation of chloroacetonitrile using a suitable base to form a carbanion, which then acts as a nucleophile, attacking an appropriate electrophile. However, a more conventional Williamson approach would involve reacting the sodium salt of 2-chloroethanol with chloroacetonitrile. A more direct and likely industrial synthesis involves the reaction of 2-chloroethanol with chloroacetonitrile under basic conditions, where the alcohol is deprotonated to form an alkoxide that subsequently attacks the carbon bearing the chlorine in chloroacetonitrile.

The choice of a non-nucleophilic base is critical to prevent side reactions with the chloro-functionalized starting material. A phase-transfer catalyst could also be employed to enhance the reaction rate and yield by facilitating the transfer of the alkoxide from an aqueous phase to the organic phase.

[Click to download full resolution via product page](#)


Caption: Proposed Williamson ether synthesis workflow for **2-(2-Chloroethoxy)acetonitrile**.

Reactivity and Application in Medicinal Chemistry

The synthetic utility of **2-(2-Chloroethoxy)acetonitrile** in drug development stems from its two distinct reactive centers. This bifunctionality allows for sequential or orthogonal chemical modifications, providing a scaffold for building molecular complexity.

- Nitrile Group Transformations: The nitrile group is a versatile precursor.[2]

- Reduction: It can be readily reduced to a primary amine (-CH₂NH₂), a common functional group in bioactive molecules for forming salts or participating in hydrogen bonding.
- Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (-COOH), a key group for interacting with biological targets.
- Ritter Reaction: Reaction with an alcohol or alkene under acidic conditions yields an N-substituted amide, a cornerstone of peptide and protein structures.[2]
- Cyclization: The nitrile can act as a nitrogen source in the synthesis of various nitrogen-containing heterocycles, which are prevalent in many drug classes.[2]
- Alkyl Chloride Transformations: The primary chloride is susceptible to nucleophilic substitution (S_n2) reactions.
 - Amination: Reaction with primary or secondary amines can introduce new side chains or link the scaffold to other molecular fragments.
 - Thiolation: Displacement with thiol-containing nucleophiles can be used to introduce sulfur-containing moieties.
 - Azide Introduction: Substitution with sodium azide yields an alkyl azide, which can then be reduced to an amine or used in "click" chemistry reactions (e.g., Huisgen cycloaddition).

[Click to download full resolution via product page](#)

Caption: Key reactive sites and potential synthetic transformations of the core molecule.

Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis

This protocol describes a standard, self-validating procedure for the hydrolysis of the nitrile group in **2-(2-Chloroethoxy)acetonitrile** to the corresponding carboxylic acid, 2-(2-

chloroethoxy)acetic acid. This transformation is fundamental in medicinal chemistry for introducing an acidic moiety.

4.1. Rationale The conversion of a nitrile to a carboxylic acid is a robust and high-yielding reaction. The progress can be monitored by the cessation of ammonia evolution (in the case of a basic workup) and confirmed by spectroscopic methods (disappearance of the nitrile stretch in IR, and changes in NMR spectra).

4.2. Materials

- **2-(2-Chloroethoxy)acetonitrile** (1.0 eq)
- Concentrated Sulfuric Acid (H_2SO_4) (2.0 eq)
- Deionized Water
- Diethyl Ether (or Ethyl Acetate) for extraction
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

4.3. Step-by-Step Methodology

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine **2-(2-Chloroethoxy)acetonitrile** (e.g., 5.0 g, 41.8 mmol) and a 1:1 mixture of water and concentrated sulfuric acid (20 mL).
- **Heating:** Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.
- **Reaction Monitoring:** Maintain reflux for 4-6 hours. The reaction is complete when the organic layer is fully dissolved and a homogenous solution is formed. Progress can also be monitored by Thin Layer Chromatography (TLC).

- **Workup - Cooling and Quenching:** Allow the mixture to cool to room temperature, then carefully pour it over crushed ice in a beaker.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
- **Washing:** Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to remove any remaining acid, followed by a wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(2-chloroethoxy)acetic acid.
- **Validation:** Confirm product identity via ^1H NMR, ^{13}C NMR, and IR spectroscopy. The key validation is the disappearance of the nitrile peak ($\sim 2250 \text{ cm}^{-1}$) in the IR spectrum and the appearance of a broad carboxylic acid O-H stretch ($\sim 3000 \text{ cm}^{-1}$).

Safety, Handling, and Storage

2-(2-Chloroethoxy)acetonitrile is classified as a toxic substance and must be handled with extreme care.[\[6\]](#)

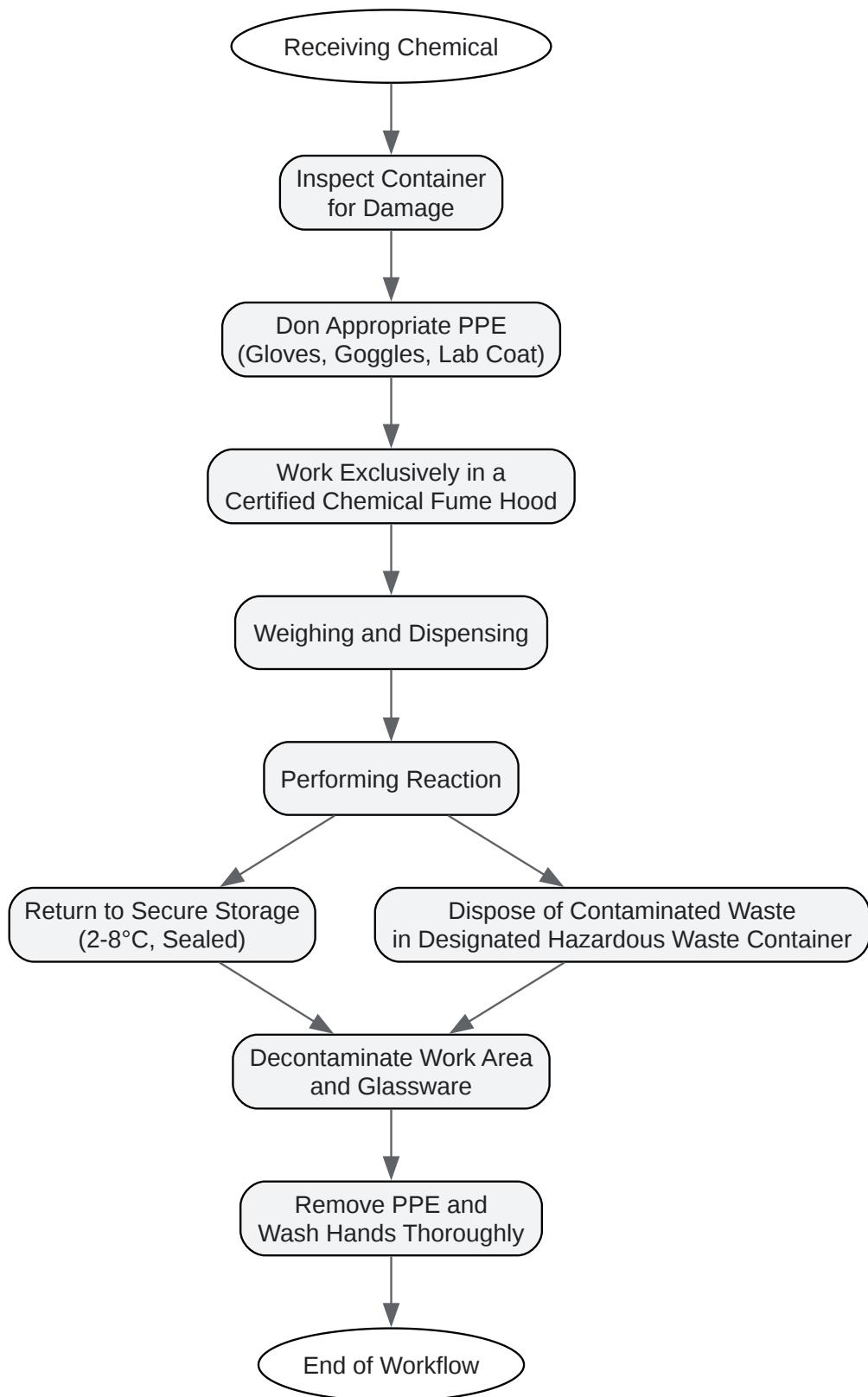
Table 2: GHS Hazard Information

Hazard Class	Code	Description
Acute Toxicity, Oral	H301	Toxic if swallowed
Acute Toxicity, Dermal	H311	Toxic in contact with skin
Acute Toxicity, Inhalation	H331	Toxic if inhaled
Signal Word	-	Danger

| Pictogram | - | Skull and Crossbones (GHS06) |

Data sourced from multiple chemical suppliers.[\[6\]](#)

5.1. Handling and Personal Protective Equipment (PPE) All manipulations should be performed inside a certified chemical fume hood.[8][9]


- Eye Protection: Wear chemical safety goggles and a face shield.[8][9]
- Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., Butyl rubber or Viton). [10] Ensure there is no exposed skin.
- Respiratory Protection: Use of a respirator may be necessary for certain operations where inhalation risk is high.[10]

5.2. Storage Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]

[8] Recommended storage temperature is often between 2-8°C to ensure stability.[6]

5.3. Emergency Procedures

- Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8]
- Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
- Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

[Click to download full resolution via product page](#)

Caption: Safe handling workflow for toxic chemical intermediates like this compound.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14835913, **2-(2-Chloroethoxy)acetonitrile**. PubChem.
- Reisner, D. B., & Horning, E. C. (1955). Chloroacetonitrile. *Organic Syntheses*, 35, 36.
- Google Patents (1984). US4476059A - Chloroacetonitrile synthesis. Patents.google.com.
- Silvari Group (n.d.). Acetonitrile in the Pharmaceutical Industry. Silvarigroup.com.
- Carl ROTH (n.d.). Safety Data Sheet: Acetonitrile. Carlroth.com.
- New Jersey Department of Health (2016). Acetonitrile - Hazardous Substance Fact Sheet. Nj.gov.
- Wang, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. *Molecules*, 28(8), 3496.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 31250-08-5: 2-(2-Chloroethoxy)acetonitrile [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-(2-Chloroethoxy)acetonitrile | C4H6CINO | CID 14835913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-(2-Chloroethoxy)acetonitrile – Biotuva Life Sciences [biotuva.com]
- 6. 2-(2-Chloroethoxy)acetonitrile | 31250-08-5 [sigmaaldrich.com]
- 7. 2-(2-Chloroethoxy)acetonitrile | 31250-08-5 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. westliberty.edu [westliberty.edu]
- 10. nj.gov [nj.gov]
- To cite this document: BenchChem. ["2-(2-Chloroethoxy)acetonitrile" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1590840#2-2-chloroethoxy-acetonitrile-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com